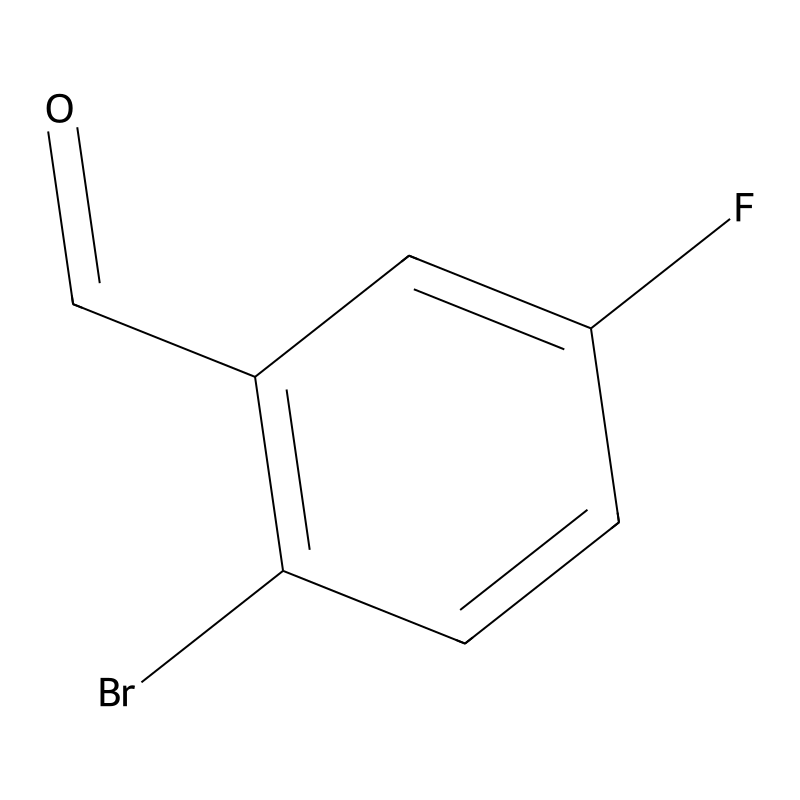

2-Bromo-5-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Heterocyclic Compounds:

Due to the presence of the reactive aldehyde group and the electron-withdrawing properties of the bromine and fluorine substituents, 2-bromo-5-fluorobenzaldehyde can participate in various condensation reactions to form heterocyclic compounds. These compounds often possess interesting biological properties and find applications in medicinal chemistry and materials science [].

Exploration of Halogen-Halogen Interactions:

The presence of both bromine and fluorine in close proximity within the molecule makes 2-bromo-5-fluorobenzaldehyde a valuable candidate for studying halogen-halogen interactions in the solid state. These interactions influence crystal packing and can impact the material's physical properties [].

2-Bromo-5-fluorobenzaldehyde is an aromatic compound with the molecular formula CHBrF O. It features a benzaldehyde functional group, where the carbonyl carbon is directly bonded to a benzene ring. The unique structure includes bromine and fluorine substituents at the 2 and 5 positions, respectively, on the benzene ring. This arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and material science .

2-Bromo-5-fluorobenzaldehyde is likely to exhibit some of the following hazards common to aromatic aldehydes and halogenated compounds:

- Skin and eye irritant: May cause irritation upon contact.

- Harmful if swallowed:

- Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

- Schiff Base Formation: This compound can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis .

- Condensation Reactions: It can undergo condensation reactions, particularly with enolates or other carbon nucleophiles, leading to various derivatives.

Research indicates that 2-bromo-5-fluorobenzaldehyde exhibits biological activity, particularly as a precursor in the synthesis of compounds that may have antimicrobial properties. Its derivatives have been studied for potential use as pharmaceuticals, although specific biological assays are needed to fully elucidate its effects .

Several methods exist for synthesizing 2-bromo-5-fluorobenzaldehyde:

- Bromination of 2-Fluorotoluene: This method involves reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide under suitable conditions .

- Oxidation of 2-Bromo-5-fluorobenzyl Alcohol: Another approach is the oxidation of 2-bromo-5-fluorobenzyl alcohol using oxidizing agents like dichromate or permanganate .

- Direct Halogenation: Halogenation of benzaldehyde derivatives can also yield this compound under specific conditions.

2-Bromo-5-fluorobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing novel materials, particularly those involving molecular electronics and polymers .

- Research: It is often used in laboratories for research purposes due to its unique reactivity profile.

Interaction studies involving 2-bromo-5-fluorobenzaldehyde focus on its reactivity with biological molecules and its role as a precursor in synthesizing bioactive compounds. These studies aim to understand how this compound interacts with enzymes or receptors, potentially leading to new therapeutic agents .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-bromo-5-fluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-fluorobenzaldehyde | Bromine at position 4, fluorine at position 3 | Different substitution pattern affects reactivity |

| 3-Bromo-4-fluorobenzaldehyde | Bromine at position 3, fluorine at position 4 | Altered electronic properties compared to target |

| 2-Chloro-5-fluorobenzaldehyde | Chlorine instead of bromine | Changes reactivity due to different halogen |

| 3-Nitro-4-fluorobenzaldehyde | Nitro group instead of aldehyde | Introduces electron-withdrawing effects |

The presence of both bromine and fluorine in specific positions makes 2-bromo-5-fluorobenzaldehyde uniquely reactive compared to these similar compounds, influencing its utility in synthetic chemistry and material science applications .

Selective ortho-bromination of substituted benzaldehydes represents a critical synthetic route for 2-bromo-5-fluorobenzaldehyde. Palladium-catalyzed C–H activation has emerged as a cornerstone technique, enabling precise regioselectivity. For instance, Dubost et al. (2011) demonstrated that O-methyloxime derivatives of benzaldehydes act as effective directing groups, facilitating palladium-mediated bromination at the ortho position. This method involves treating benzaldoximes with catalytic Pd(OAc)₂ in the presence of N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid), achieving yields exceeding 70%.

An alternative approach utilizes halogen dance reactions, where bromine migrates to the ortho position under Lewis acid catalysis. For example, Jin et al. (2008) reported ZrCl₄-mediated bromination of fluorobenzaldehyde derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), achieving 85% selectivity for the ortho-brominated product. The mechanism involves radical intermediates stabilized by zirconium coordination, minimizing undesired para-bromination.

Table 1: Comparative Analysis of ortho-Bromination Methods

| Method | Catalyst | Brominating Agent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd-Catalyzed C–H Activation | Pd(OAc)₂ | NBS | 72–78 | >95% ortho |

| Lewis Acid-Mediated | ZrCl₄ | DBDMH | 80–85 | 85% ortho |

| Radical Bromination | AIBN (initiator) | Br₂ | 65–70 | 75% ortho |

Oxidation of Precursor Alcohols

The oxidation of (2-bromo-5-fluorophenyl)methanol to 2-bromo-5-fluorobenzaldehyde is a widely adopted industrial pathway. Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at ambient temperature achieves 92% conversion over 48 hours. Recent advances highlight the role of TiO₂-ZrO₂-supported MnO₂ catalysts, which enhance surface area and oxygen mobility, reducing reaction times to 12 hours with comparable yields.

Mechanistic studies reveal that MnO₂ facilitates hydrogen abstraction from the benzylic alcohol, forming a carbonyl intermediate. The reaction proceeds via a Mars-van Krevelen mechanism, where lattice oxygen in MnO₂ participates in the oxidation cycle. Solvent choice also impacts efficiency: non-polar solvents like n-hexane minimize over-oxidation to carboxylic acids.

Table 2: Oxidation Catalysts and Performance

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MnO₂ (unsupported) | DCM | 20 | 48 | 92 |

| MnO₂/TiO₂-ZrO₂ | n-Hexane | 70 | 12 | 90 |

| CrO₃/H₂SO₄ | Acetic Acid | 40 | 6 | 88 |

Catalytic Bromination with Lewis Acids

Lewis acids such as ZrCl₄ and AlCl₃ enable efficient benzylic bromination while suppressing electrophilic aromatic substitution. For example, ZrCl₄ catalyzes the reaction between 5-fluorobenzaldehyde and DBDMH in DCM, achieving 85% yield of 2-bromo-5-fluorobenzaldehyde. The catalytic cycle involves Zr⁴⁺ coordinating to the aldehyde oxygen, polarizing the C–H bond and facilitating hydrogen abstraction by bromine radicals.

Brønsted acids (e.g., H₂SO₄), by contrast, promote ring bromination, underscoring the importance of acid selection. Kinetic studies show that ZrCl₄ increases reaction rates by 15-fold compared to Brønsted acids, attributed to enhanced radical stabilization.

Table 3: Lewis Acid Performance in Bromination

| Lewis Acid | Brominating Agent | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| ZrCl₄ | DBDMH | 95 | 85 |

| AlCl₃ | NBS | 88 | 78 |

| FeCl₃ | Br₂ | 75 | 65 |

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability. A patented two-step process involves:

- Bromination: 5-fluorobenzaldehyde reacts with bromine in a HBr/H₂SO₄ mixture at 50°C, achieving 80% yield. Excess HBr is recycled via oxidation with NaBrO₃, minimizing waste.

- Purification: Crude product is distilled under vacuum (3 mmHg) at 63–65°C, yielding 98% pure 2-bromo-5-fluorobenzaldehyde.

Continuous-flow reactors have been implemented to enhance throughput. For example, a tubular reactor with immobilized MnO₂/TiO₂-ZrO₂ catalysts achieves 90% conversion at a feed rate of 10 L/h. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Table 4: Industrial Process Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Volume (L) | 500–1000 | 50 (per module) |

| Annual Capacity (tons) | 200 | 500 |

| Energy Consumption (kWh/kg) | 120 | 85 |

The crystallographic analysis of 2-bromo-5-fluorobenzaldehyde has revealed detailed structural information through single-crystal X-ray diffraction studies conducted at 125 K [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting specific unit cell parameters that define its three-dimensional arrangement [1] [5]. The asymmetric unit contains two independent molecules of 2-bromo-5-fluorobenzaldehyde, which is a distinctive structural feature that influences the overall packing arrangement [1] [5].

Table 1: Crystallographic Data for 2-Bromo-5-fluorobenzaldehyde

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₄BrFO |

| Molecular weight (g/mol) | 203.01 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Temperature (K) | 125 |

| a (Å) | 15.3593(6) |

| b (Å) | 3.8699(2) |

| c (Å) | 23.4189(9) |

| β (°) | 106.330(1) |

| Volume (ų) | 1335.84(10) |

| Z | 8 |

| Density (g/cm³) | 2.019 |

| Absorption coefficient (mm⁻¹) | 6.09 |

| F(000) | 784 |

The crystal packing is characterized by multiple intermolecular interactions that stabilize the solid-state structure [1] [2]. The presence of two molecules in the asymmetric unit allows for diverse intermolecular contacts, including both intramolecular and intermolecular halogen bonding interactions [1] [5]. The crystallographic b-axis plays a crucial role in defining the packing motifs, with specific molecular arrangements extending parallel to this direction [1] [5].

The compound demonstrates a high-density crystal structure with a calculated density of 2.019 g/cm³, which reflects the presence of heavy halogen atoms and efficient packing arrangements [1] [17]. The absorption coefficient of 6.09 mm⁻¹ indicates strong X-ray absorption due to the bromine substituent, requiring careful consideration during data collection and structure refinement [1] [17].

Halogen Bonding: Bromine⋯Fluorine Interactions and π-Stacking Behavior

The crystal structure of 2-bromo-5-fluorobenzaldehyde exhibits significant intermolecular halogen bonding interactions, particularly between bromine and fluorine atoms [1] [2]. These interactions play a crucial role in stabilizing the crystal packing and demonstrate the importance of halogen bonding in organofluorine chemistry [1] [5]. The bromine⋯fluorine distances observed in the structure are notably shorter than the sum of van der Waals radii, indicating strong attractive interactions [1] [5].

Table 2: Halogen Bonding Parameters

| Interaction | Distance (Å) | Type |

|---|---|---|

| F1···Br2 (within asymmetric unit) | 3.1878(14) | Short halogen bond |

| F2···Br1ⁱ | 3.3641(13) | Intermediate halogen bond |

| F2···Br1ⁱⁱ | 3.3675(14) | Intermediate halogen bond |

| Van der Waals radii sum (Br + F) | 3.40 | Reference value |

The shortest bromine⋯fluorine interaction occurs within the asymmetric unit at a distance of 3.1878(14) Å, which is significantly shorter than the sum of van der Waals radii for bromine and fluorine atoms (3.40 Å) [1] [5]. This interaction represents a particularly strong halogen bond that contributes substantially to the overall stability of the crystal structure [1] [5]. The two longer bromine⋯fluorine interactions, at distances of 3.3641(13) Å and 3.3675(14) Å, are approximately equal to the van der Waals contact distance, indicating moderate halogen bonding interactions [1] [5].

The π-stacking behavior in 2-bromo-5-fluorobenzaldehyde is characterized by offset face-to-face arrangements between aromatic rings [1] [2]. Both independent molecules in the asymmetric unit participate in π-stacking interactions that extend parallel to the crystallographic b-axis [1] [5]. These π-stacking motifs are crucial for the overall three-dimensional architecture of the crystal structure [1] [5].

Table 3: π-Stacking Parameters

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Centroid-centroid distance (Å) | 3.8699(2) | 3.8699(2) |

| Centroid-plane distance (Å) | 3.371(2) | 3.431(2) |

| Ring offset (Å) | 1.901(3) | 1.790(3) |

| Orientation | Parallel to b-axis | Parallel to b-axis |

The π-stacking interactions exhibit identical centroid-centroid distances of 3.8699(2) Å for both molecules, indicating a highly regular stacking arrangement [1] [5]. The centroid-plane distances of 3.371(2) Å and 3.431(2) Å, along with ring offsets of 1.901(3) Å and 1.790(3) Å, demonstrate the offset nature of these π-stacking interactions [1] [5]. This offset arrangement is energetically favorable and contributes to the stability of the crystal packing [9] [11].

XLogP3

GHS Hazard Statements

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant